molecular formula C48H95NO24 B7909464 Boc-NH-PEG20-CH2CH2COOH

Boc-NH-PEG20-CH2CH2COOH

Cat. No.: B7909464
M. Wt: 1070.3 g/mol
InChI Key: QMWDZLKSNKFDPR-UHFFFAOYSA-N
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Description

This compound is characterized by its ability to link two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG20-CH2CH2COOH involves the reaction of polyethylene glycol with tert-butoxycarbonyl-amino and propionic acid groups. The process typically includes the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as N,N’-disuccinimidyl carbonate.

    Coupling with tert-Butoxycarbonyl-Amino: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-amino under mild conditions to form the intermediate product.

    Introduction of Propionic Acid Group: The intermediate product is further reacted with propionic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using industrial-scale reactors.

    Efficient Coupling Reactions: The coupling reactions are optimized for high yield and purity, often using automated systems to control reaction conditions.

    Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG20-CH2CH2COOH undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Amide Bond Formation: The carboxylic acid group can react with amines to form stable amide bonds.

    Esterification: The carboxylic acid group can also react with alcohols to form esters

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dilute hydrochloric acid.

    Amide Bond Formation: N,N’-dicyclohexylcarbodiimide, N-hydroxysuccinimide.

    Esterification: Alcohols, acid catalysts

Major Products

    Free Amine: Obtained after deprotection.

    Amides: Formed through reactions with amines.

    Esters: Formed through reactions with alcohols

Scientific Research Applications

Boc-NH-PEG20-CH2CH2COOH is widely used in scientific research, particularly in the development of PROTACs. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein degradation pathways.

    Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Employed in the production of specialized reagents and materials.

Mechanism of Action

Boc-NH-PEG20-CH2CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG-COOH: Another polyethylene glycol-based linker with similar properties but different chain lengths.

    Fmoc-NH-PEG-COOH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of tert-butoxycarbonyl.

    NH2-PEG-COOH: Lacks the protecting group, providing a free amine for immediate reactions.

Uniqueness

Boc-NH-PEG20-CH2CH2COOH is unique due to its specific chain length and the presence of both a protected amine and a carboxylic acid group, making it highly versatile for various synthetic applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWDZLKSNKFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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